2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione
Description
2-Tert-butyl-1λ⁶,2-thiazinane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a six-membered thiazinane ring with a sulfone group (1,1-dioxide) and a tert-butyl substituent at the 2-position. This structure imparts unique steric and electronic properties, making it relevant in medicinal chemistry, particularly in protease inhibition studies. The tert-butyl group enhances lipophilicity and may influence binding selectivity in enzyme active sites.
Properties
IUPAC Name |
2-tert-butylthiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)9-6-4-5-7-12(9,10)11/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOYPPBVAISSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCCS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione typically involves the reaction of tert-butylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted thiazinane compounds .
Scientific Research Applications
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The thiazinane ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Molecular Properties of Selected Analogues
Analysis:
- Lipophilicity : The tert-butyl group increases logP (1.8) compared to piperidinyl (0.9), favoring membrane permeability but reducing solubility.
- Aromatic vs. Aliphatic Substituents : Bromophenyl derivatives exhibit higher logP (2.5) and lower solubility, whereas piperidinyl analogues show improved aqueous solubility (1.45 mg/mL) due to hydrogen bonding .
Selectivity and Binding Interactions
In plasmepsin inhibition studies, the tert-butyl group’s steric bulk may reduce off-target interactions with human Cathepsin D (CatD) by occupying the S1′ pocket, which differs between Plm and CatD . In contrast, smaller substituents like pyrrolidinyl or phenyl may allow broader enzyme interactions, reducing selectivity.
Biological Activity
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione is a sulfur-containing heterocyclic compound characterized by its unique thiazinane ring structure. Its molecular formula is C8H17NO2S, with a molecular weight of 191.29 g/mol. This compound has garnered attention for its potential biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
Synthetic Routes
The synthesis of this compound typically involves the reaction of tert-butylamine with sulfur dioxide in the presence of an oxidizing agent. Common solvents used in the synthesis include dichloromethane and acetonitrile, with reactions generally conducted at room temperature or slightly elevated temperatures.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : Reduction reactions can revert sulfone groups to sulfides.
- Substitution : The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Comparison with Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dioxide | Dioxide Structure | Contains a different substituent at the sulfur atom |
| 2-Tert-butyl-1lambda6,2-thiazinane-1,1-sulfide | Sulfide Structure | Contains a sulfide group instead of a sulfone |
| 2-Tert-butyl-1lambda6,2-thiazinane-1,1-sulfoxide | Sulfoxide Structure | Contains a sulfoxide group instead of a sulfone |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiazinane ring structure is crucial for its binding affinity and specificity. Research indicates that this compound may act as both an inhibitor and activator of specific biochemical pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases.
- Pharmaceutical Applications : Ongoing research aims to explore its utility as a pharmaceutical intermediate in drug development. Preliminary findings suggest that derivatives of this compound may possess enhanced therapeutic effects compared to the parent structure.
Toxicity and Safety Profile
While promising in terms of biological activity, detailed toxicity studies are necessary to fully understand the safety profile of this compound. Current data suggests moderate toxicity levels; however, comprehensive toxicological assessments are essential for evaluating its potential use in clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
